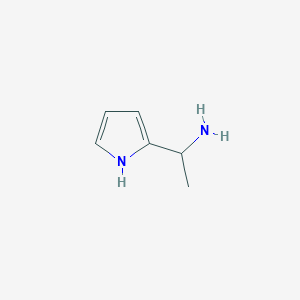
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine, also known as THP-PA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THP-PA is a chiral compound, meaning it has two enantiomers, (R)-THP-PA and (S)-THP-PA. In
Mécanisme D'action
The exact mechanism of action of (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is not fully understood. However, it has been suggested that it acts as a sigma-1 receptor agonist, which may lead to various physiological effects.
Biochemical and Physiological Effects
(S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can modulate calcium signaling and inhibit the proliferation of cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine in lab experiments is its potential as a sigma-1 receptor ligand. This may allow for the study of various physiological processes that are regulated by this receptor. However, one limitation is that the exact mechanism of action of (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine. One area of interest is its potential as a neuroprotective agent in neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models of these diseases. Additionally, (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine may have potential as an anticancer agent, and further studies are needed to explore this possibility. Finally, (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine may have potential as a therapeutic agent for various other physiological processes that are regulated by the sigma-1 receptor.
Méthodes De Synthèse
(S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of (S)-3-chloro-1,2-propanediol with pyrrolidine to form (S)-3-(pyrrolidin-1-yl)propane-1,2-diol. This intermediate is then reacted with 2,4,5-trimethoxybenzaldehyde to form (S)-3-(2,4,5-trimethoxybenzyl)pyrrolidine. Finally, this compound is reduced using sodium borohydride to form (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine.
Applications De Recherche Scientifique
(S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine has potential applications in various fields of scientific research. It has been studied for its potential as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain, depression, and addiction. Sigma-1 receptor ligands have also been studied for their potential as neuroprotective agents in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(3S)-1-(oxan-4-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDRISFVOYKQU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)
![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B3019577.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)


![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)